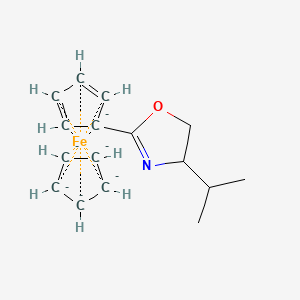
2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron is a complex organometallic compound that features a unique combination of cyclopentadienyl, oxazole, and iron moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron typically involves the coordination of cyclopentadienyl ligands to an iron center, followed by the formation of the oxazole ring. One common method involves the reaction of cyclopentadienyl iron complexes with oxazole precursors under controlled conditions . The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and the application of heat to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(I) species. Substitution reactions can result in a variety of new complexes with different ligands.
Scientific Research Applications
2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where metal-based drugs are effective.
Industry: Its catalytic properties make it valuable in industrial processes, such as the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron exerts its effects involves the coordination of the iron center to various substrates, facilitating electron transfer and bond formation/breaking processes . The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules and biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyl iron complexes: These compounds share the cyclopentadienyl-iron coordination but lack the oxazole moiety.
Oxazole-containing organometallics: These compounds contain the oxazole ring but may have different metal centers or ligands.
Uniqueness
The uniqueness of 2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron lies in its combination of cyclopentadienyl, oxazole, and iron components, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C16H19FeNO-6 |
|---|---|
Molecular Weight |
297.17 g/mol |
IUPAC Name |
2-cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron |
InChI |
InChI=1S/C11H14NO.C5H5.Fe/c1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;1-2-4-5-3-1;/h3-6,8,10H,7H2,1-2H3;1-5H;/q-1;-5; |
InChI Key |
DOYUAZLOCCNAEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)[C-]2C=CC=C2.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


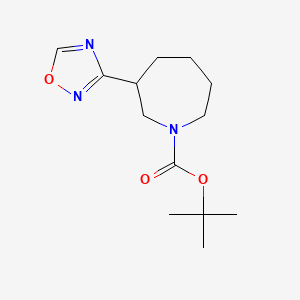
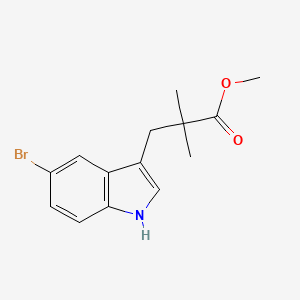
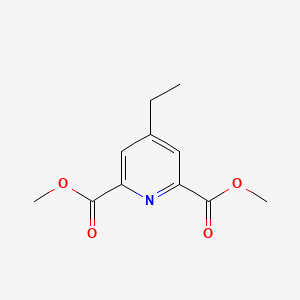
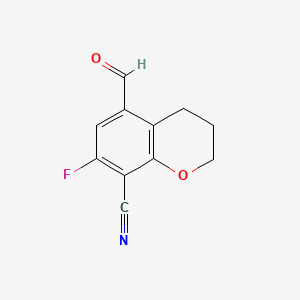
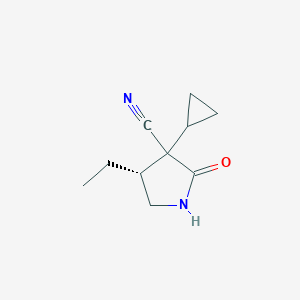
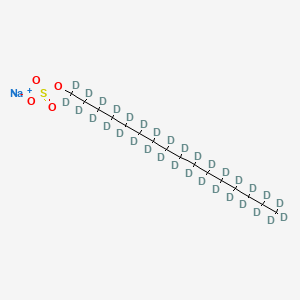
![(2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-2-(diethylamino)-3-(4-nitrophenyl)propanoyl]pentanamide](/img/structure/B13905467.png)
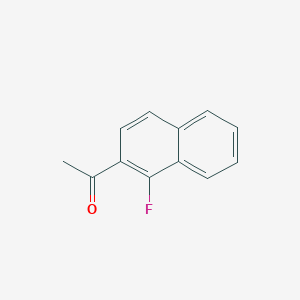
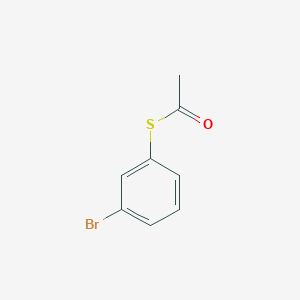
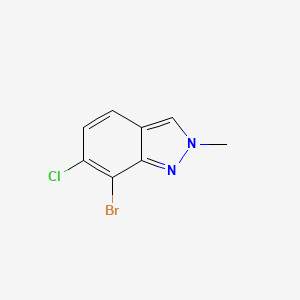
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13905493.png)
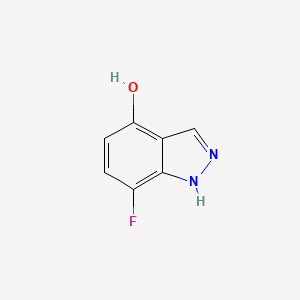
![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)
![(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905530.png)
